CID 12484830

Description

CID 12484830 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For instance, analogous CIDs, such as CID 6167 (colchicine) and CID 46907796 (an Nrf2 inhibitor), are described with their chemical structures and applications in pharmacological research . Characterization methods for this compound likely include techniques such as gas chromatography-mass spectrometry (GC-MS) and mass spectral analysis, as demonstrated for similar compounds in Figure 1 of .

Properties

Molecular Formula |

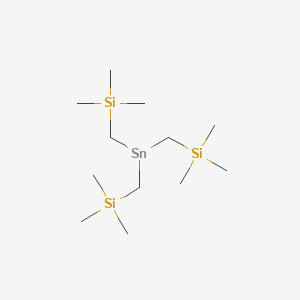

C12H33Si3Sn |

|---|---|

Molecular Weight |

380.36 g/mol |

InChI |

InChI=1S/3C4H11Si.Sn/c3*1-5(2,3)4;/h3*1H2,2-4H3; |

InChI Key |

GMLTZFNTNIMMPR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C[Sn](C[Si](C)(C)C)C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 12484830 involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.

Purification: After the reactions are complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound. This often requires optimization of reaction conditions and the use of industrial-scale equipment.

Chemical Reactions Analysis

CID 12484830 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 12484830 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: this compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of CID 12484830 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 12484830, we compare its hypothetical properties with structurally or functionally related compounds from the evidence. Key parameters include molecular descriptors, physicochemical properties, and bioactivity profiles.

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings:

Structural Diversity : While this compound’s structure is undefined, compounds like CID 57416287 (piperazine derivatives) and CID 736782 (aromatic acrylates) illustrate the diversity of PubChem entries. Structural features such as heterocyclic rings or nitro groups influence physicochemical properties like Log P and solubility .

Bioactivity Profiles : Similar compounds exhibit varied biological roles. For example, CID 2762940 (a benzofuran derivative) acts as a CYP1A2 inhibitor, while CID 736782 demonstrates blood-brain barrier (BBB) permeability . These properties are critical for drug design but require experimental validation for this compound.

Synthetic Accessibility : CID 57416287 and CID 736782 are synthesized via nucleophilic substitution and catalytic hydrogenation, respectively . Such methods are standard for small-molecule synthesis and could be extrapolated to this compound.

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous analytical protocols for compound characterization:

- GC-MS and Mass Spectrometry : Used to identify volatile compounds and validate molecular fragmentation patterns (e.g., CID in ) .

- Collision Cross-Section (CCS) and Metabolomics: Advanced techniques like ion mobility-mass spectrometry (IM-MS) enable high-confidence identification of isomers, as highlighted in for non-targeted metabolomics .

- In Silico Predictions : Tools like iLOGP and SILICOS-IT provide Log P estimates, though experimental validation (e.g., HPLC) remains essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.